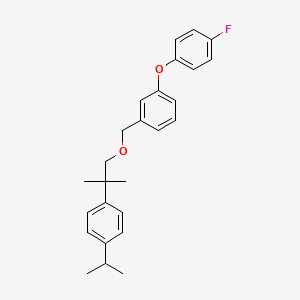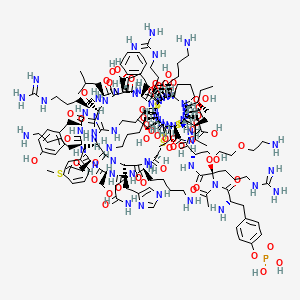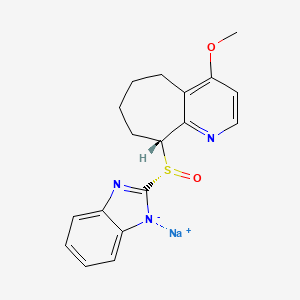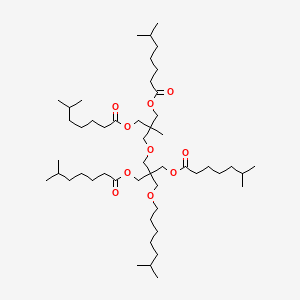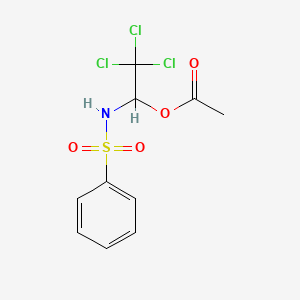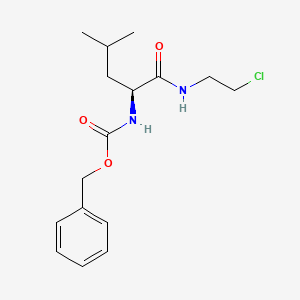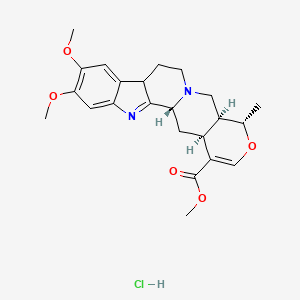
Elliptamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate hydrochloride is a complex organic compound known for its unique structural properties. It belongs to the class of yohimbine alkaloids, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the yohimbine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of methoxy groups: Methoxylation is achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the ester group: Esterification is carried out using methanol and an acid catalyst.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs. These methods often involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for each step.
Use of catalysts: Catalysts are employed to increase reaction rates and selectivity.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or alkylated derivatives.
科学的研究の応用
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including as an antihypertensive agent and in the treatment of erectile dysfunction.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as an antagonist at these receptors, inhibiting the binding of endogenous ligands and modulating physiological responses. The pathways involved include:
Inhibition of adrenergic signaling: This leads to vasodilation and reduced blood pressure.
Modulation of neurotransmitter release: Affecting the release of norepinephrine and other neurotransmitters.
類似化合物との比較
Yohimbine: Shares a similar core structure but lacks the methoxy and ester groups.
Rauwolscine: Another yohimbine alkaloid with similar biological activities.
Ajmalicine: Similar in structure but with different substituents and biological effects.
Uniqueness: Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy groups and ester functionality contribute to its unique reactivity and potential therapeutic applications.
特性
CAS番号 |
14634-63-0 |
|---|---|
分子式 |
C23H29ClN2O5 |
分子量 |
448.9 g/mol |
IUPAC名 |
methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2,4,6,8,18-pentaene-19-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H28N2O5.ClH/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4;/h8-9,11-14,16,19H,5-7,10H2,1-4H3;1H/t12-,13?,14-,16-,19+;/m0./s1 |
InChIキー |
HQQUFGYJFKNZLY-DRTPNGPJSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CN3CCC4C5=CC(=C(C=C5N=C4[C@H]3C[C@@H]2C(=CO1)C(=O)OC)OC)OC.Cl |
正規SMILES |
CC1C2CN3CCC4C5=CC(=C(C=C5N=C4C3CC2C(=CO1)C(=O)OC)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


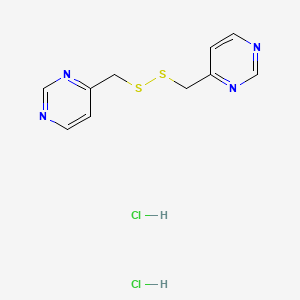
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
